molecular formula C15H24O2 B029920 5-(1,1-Dimethylheptyl)resorcinol CAS No. 56469-10-4

5-(1,1-Dimethylheptyl)resorcinol

Cat. No. B029920
CAS RN: 56469-10-4
M. Wt: 236.35 g/mol
InChI Key: GWBGUJWRDDDVBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like 5-(1,1-Dimethylheptyl)resorcinol often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. Innovative synthetic pathways have been developed for related compounds, utilizing catalytic processes and aiming for high yields and selectivity under environmentally benign conditions. For instance, the synthesis of 5-hydroxymethylfurfural (HMF) from carbohydrates demonstrates the potential for generating value-added chemicals from biomass-derived platform chemicals (Fan, Verrier, Queneau, & Popowycz, 2019).

Molecular Structure Analysis

The molecular structure of 5-(1,1-Dimethylheptyl)resorcinol can be elucidated through advanced spectroscopic techniques, such as NMR, IR, and mass spectrometry. Computational studies also play a crucial role in understanding the conformational preferences and energetics of such molecules. For related compounds, computational studies have identified patterns in conformational preferences and molecular properties, highlighting the significance of intramolecular hydrogen bonding in determining these aspects (Mammino, 2019).

Chemical Reactions and Properties

5-(1,1-Dimethylheptyl)resorcinol participates in various chemical reactions, reflecting its reactivity and functional group compatibility. Research on related compounds, such as unsymmetrically substituted 5,7-dihydroxycoumarins, provides insights into selective modification reactions and the factors influencing regioselectivity, which are relevant for designing synthetic routes for structurally complex molecules (Fatykhov, Chupakhin, Inyutina, & Khalymbadzha, 2020).

Physical Properties Analysis

The physical properties of 5-(1,1-Dimethylheptyl)resorcinol, including melting point, boiling point, solubility, and crystalline structure, are essential for its practical applications and handling. These properties are determined by the compound's molecular structure and intermolecular forces. Research on related molecules provides a framework for understanding how structural features influence physical properties and how these properties can be tailored for specific applications.

Chemical Properties Analysis

The chemical properties of 5-(1,1-Dimethylheptyl)resorcinol, such as acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for its functionalization and application in synthesis. Studies on the chemical reactivity of related compounds, like N,N-dimethyl enaminones, highlight the versatility of these molecules as building blocks for synthesizing a wide range of biologically active heterocyclic compounds (Gaber, Bagley, Muhammad, & Gomha, 2017).

Scientific Research Applications

Antioxidant Properties

Alkylresorcinols, including derivatives like 5-(1,1-Dimethylheptyl)resorcinol, have been studied for their antioxidant capabilities. These compounds are known to protect polyunsaturated fatty acids against peroxidation, a critical function given the importance of these fatty acids in biological membranes and the human diet. Despite their structural limitations for active hydrogen donation, alkylresorcinols' ability to scavenge peroxyl radicals, which propagate lipid oxidation, has been a point of interest. This feature underlines the potential use of such compounds in preserving the integrity of lipid-rich foods and possibly in therapeutic contexts to mitigate oxidative stress-related conditions (Kamal-Eldin et al., 2001).

Cytotoxic and Antitumor Activities

The exploration of resorcinolic lipids for their cytotoxic and antitumor potentials has been a compelling area of research. Notably, derivatives isolated from various natural sources have shown remarkable cytotoxic activity against different cancer cell lines. These findings support the hypothesis that resorcinolic lipids might serve as a basis for developing new anticancer agents. For instance, compounds isolated from the seeds of Iris bungei Maxim and Ardisia gigantifolia have demonstrated significant cytotoxicity, suggesting their potential in cancer therapy (Lin et al., 2011); (Liu et al., 2009).

Synthesis and Chemical Reactions

The chemical synthesis of functionalized resorcinols has significant implications for material science and pharmaceuticals. Innovative methods, such as microwave-assisted methylation and rhodium-catalyzed [5+1] cycloaddition reactions, enable the efficient production of derivatives with diverse functional groups. These advancements open avenues for creating novel materials and drugs by leveraging the unique properties of resorcinol derivatives (Lui et al., 2016); (Brancour et al., 2010).

Safety And Hazards

The safety data sheet for 5-(1,1-Dimethylheptyl)resorcinol indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

5-(2-methyloctan-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-4-5-6-7-8-15(2,3)12-9-13(16)11-14(17)10-12/h9-11,16-17H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBGUJWRDDDVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205020
Record name 5-(1,1-Dimethylheptyl)resorcinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-Dimethylheptyl)resorcinol

CAS RN

56469-10-4
Record name 5-(1,1-Dimethylheptyl)resorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56469-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Dimethylheptyl)resorcinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1,1-Dimethylheptyl)resorcinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-dimethylheptyl)resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The process of claim 1, said process comprising reacting 2,6-dimethoxyphenol with 1,1-dimethyl-1-heptanol in the presence of methanesulfonic acid to provide 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene; reacting said 1-hydroxy-2,6-dimethoxy-4-(1,1-dimethylheptyl)benzene with a halogenated disubstituted phosphite to provide a 2,6-dimethoxy-4-(1,1-dimethylheptyl)phenyl disubstituted phosphate; reacting said 2,6-dimethoxy-4-(1,1-dimethylheptyl)phenyl disubstituted phosphate with an alkali metal to afford 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene; reacting said 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene with boron tribromide to provide 5-(1,1-dimethylheptyl)-resorcinol, and recovering said 5-(1,1-dimethylheptyl)-resorcinol therefrom.
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